ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoyl and methyl groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the piperazine and pyridine moieties: This step often involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-CARBAMOYL-4-METHYL-2-{2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE: shares similarities with other thiophene derivatives, such as:
Uniqueness
What sets this compound apart is its complex structure, which includes multiple functional groups and heteroatoms. This complexity allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-3-29-20(28)16-13(2)17(18(21)27)30-19(16)23-15(26)12-24-8-10-25(11-9-24)14-6-4-5-7-22-14/h4-7H,3,8-12H2,1-2H3,(H2,21,27)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFLSOZLUABRAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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